molecular formula C20H18O7 B1252597 (7'S)-Parabenzlactone

(7'S)-Parabenzlactone

Cat. No.: B1252597
M. Wt: 370.4 g/mol
InChI Key: NHMODCAASJDQKF-BIENJYKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7'S)-parabenzlactone is a lignan isolated from the leaves Piper sanguineispicum. It has a role as a plant metabolite. It is a lignan, a gamma-lactone and a member of benzodioxoles.

Scientific Research Applications

Asymmetric Synthesis and Stereochemistry

(7'S)-Parabenzlactone plays a significant role in the asymmetric synthesis of hydroxylignano-9,9'-lactones, which are crucial in the stereochemical understanding of naturally occurring compounds like mammalian lignans. This includes compounds such as hydroxyenterolactone, helping to reassess the stereochemistry of natural (-)-parabenzlactone. The research also delves into the potential mechanisms of hydroxylactone rearrangements, providing insight into their structural behaviors and suggesting harmonization in the nomenclature of such compounds (Raffaelli, Wähälä, & Hase, 2006).

Natural Product Isolation and Antileishmanial Potential

In the exploration of natural products, this compound has been identified in the leaves of Piper sanguineispicum. Alongside other compounds, it was assessed for its potential antileishmanial activity against Leishmania amazonensis. The discovery and isolation of such compounds from natural sources contribute to the development of therapeutic agents and enhance the understanding of biological activities associated with natural lignans and related substances (Cabanillas et al., 2010).

Properties

Molecular Formula

C20H18O7

Molecular Weight

370.4 g/mol

IUPAC Name

(3R,4R)-4-[(S)-1,3-benzodioxol-5-yl(hydroxy)methyl]-3-(1,3-benzodioxol-5-ylmethyl)oxolan-2-one

InChI

InChI=1S/C20H18O7/c21-19(12-2-4-16-18(7-12)27-10-25-16)14-8-23-20(22)13(14)5-11-1-3-15-17(6-11)26-9-24-15/h1-4,6-7,13-14,19,21H,5,8-10H2/t13-,14+,19-/m1/s1

InChI Key

NHMODCAASJDQKF-BIENJYKASA-N

Isomeric SMILES

C1[C@@H]([C@H](C(=O)O1)CC2=CC3=C(C=C2)OCO3)[C@@H](C4=CC5=C(C=C4)OCO5)O

SMILES

C1C(C(C(=O)O1)CC2=CC3=C(C=C2)OCO3)C(C4=CC5=C(C=C4)OCO5)O

Canonical SMILES

C1C(C(C(=O)O1)CC2=CC3=C(C=C2)OCO3)C(C4=CC5=C(C=C4)OCO5)O

Synonyms

4-benzylactone
para-benzlactone
parabenzlactone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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